molecular formula C18H18FNO3 B2884921 2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 1008945-40-1

2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2884921
CAS No.: 1008945-40-1
M. Wt: 315.344
InChI Key: SKBMCYPXWLNIMV-UHFFFAOYSA-N
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Description

2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate, also known as FPEPB or FPEB, is a chemical compound used in scientific research. It belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of illegal drugs. FPEB is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological processes, including learning and memory, anxiety, and addiction.

Scientific Research Applications

Organotin(IV) Complexes in Cancer Research

Organotin(IV) complexes, synthesized using amino acetate functionalized Schiff bases, have shown promise in anticancer research. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, outperforming well-known chemotherapy agents like doxorubicin, cisplatin, 5-fluorouracil, and etoposide in some cases. This finding suggests potential applications in developing new anticancer drugs (Basu Baul, T. S., Basu, S., Vos, D., & Linden, A., 2009).

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids serve as versatile tools in chemical biology, enabling the study of biological systems with minimal interference. These compounds are pivotal in tracking protein–protein interactions and imaging events at the nanoscopic level with high spatial resolution. Recent advances in the design and synthesis of fluorescent amino acids have expanded their application in biological studies, highlighting their role in understanding complex molecular processes (Cheng, Z., Kuru, E., Sachdeva, A., & Vendrell, M., 2020).

Environmental Sensing and Imaging

A study on ratiometric fluorescent probes for detecting N2H4 (hydrazine) has unveiled compounds that can sense environmental changes via intramolecular charge transfer (ICT). Such probes are characterized by low cytotoxicity, substantial cell permeability, and large Stokes shifts, making them suitable for environmental monitoring and fluorescence imaging in biological contexts (Zhu, M., Xu, Y., Sang, L., Zhao, Z., Wang, L., Wu, X., Fan, F., Wang, Y., & Li, H., 2019).

Genetically Encoded Fluorescent Amino Acids

Research on genetically encoded fluorescent amino acids has led to innovative methods for incorporating fluorophores into proteins. This allows for the study of protein dynamics, localization, and interactions within living organisms without disrupting native biomolecular properties. Such developments hold promise for both biochemical and cellular studies, enhancing our ability to probe and understand protein functions in vivo (Summerer, D., Chen, S., Wu, N., Deiters, A., Chin, J., & Schultz, P., 2006).

Properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-16(13-7-4-3-5-8-13)18(22)23-12-17(21)20-15-10-6-9-14(19)11-15/h3-11,16H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBMCYPXWLNIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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